dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate
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Overview
Description
2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-[2-methoxyethoxy(oxo)methyl]-1,2'-dioxo-8-[oxo-(prop-2-enylamino)methyl]-3,4-diphenyl-5'-spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]yl]prop-2-ynyl]propanedioic acid dimethyl ester is a stilbenoid.
Scientific Research Applications
Photochromic Properties
A notable application of similar compounds is in the realm of photochromism. For instance, a spiro[indoline-naphthaline]oxazine derivative showed excellent photochromic properties in various solvents. This indicates potential applications in areas like smart windows or photoresponsive materials (Li, Pang, Wu, & Meng, 2015).
Spiro Heterocyclization
The process of spiro heterocyclization, where compounds undergo chemical reactions to form spiro compounds (having a spirocyclic structure), is another significant application. Such reactions are essential in synthesizing various complex organic compounds with potential applications in medicinal chemistry and material sciences (Racheva & Maslivets, 2007).
Antibacterial Activity
Certain derivatives related to the compound have been synthesized and evaluated for antibacterial activities against human pathogenic bacteria. This suggests their potential application in the development of new antibacterial agents (Vinoth, Vadivel, & Lalitha, 2021).
Weak Interactions and Sandwich-like Complexes
Studying weak interactions in similar barbituric acid derivatives has led to the discovery of steady intermolecular organic “sandwich” complexes. These findings are crucial in understanding molecular interactions and designing molecular assemblies in nanotechnology and material science (Khrustalev, Krasnov, & Timofeeva, 2008).
Synthesis of Carbamate Derivatives
The compound's derivatives have been used in the synthesis of carbamate derivatives of indole, indicating its role in organic synthesis and potential pharmaceutical applications (Velikorodov, Kuanchalieva, & Titova, 2010).
Properties
Molecular Formula |
C50H49N3O13 |
---|---|
Molecular Weight |
899.9 g/mol |
IUPAC Name |
dimethyl 2-[3-[(3R,4S,6R,7R,8S,8aS)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(prop-2-enylcarbamoyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate |
InChI |
InChI=1S/C50H49N3O13/c1-5-25-51-44(55)39-41-47(58)66-42(33-18-10-7-11-19-33)40(32-16-8-6-9-17-32)53(41)43(34-20-12-13-22-38(34)64-27-26-54)50(39)36-30-31(15-14-21-35(45(56)62-3)46(57)63-4)23-24-37(36)52(48(50)59)49(60)65-29-28-61-2/h5-13,16-20,22-24,30,35,39-43,54H,1,21,25-29H2,2-4H3,(H,51,55)/t39-,40-,41-,42+,43+,50-/m0/s1 |
InChI Key |
BEYMMNWQWYQHRB-IGEPHXAOSA-N |
Isomeric SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)[C@]3(C1=O)[C@@H]([C@H]4C(=O)O[C@@H]([C@@H](N4[C@@H]3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NCC=C |
SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NCC=C |
Canonical SMILES |
COCCOC(=O)N1C2=C(C=C(C=C2)C#CCC(C(=O)OC)C(=O)OC)C3(C1=O)C(C4C(=O)OC(C(N4C3C5=CC=CC=C5OCCO)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)NCC=C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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